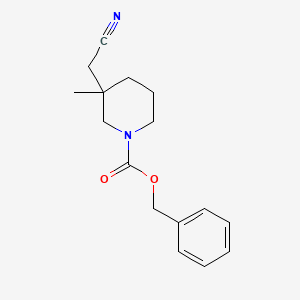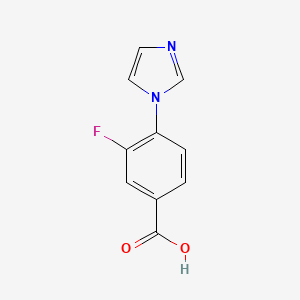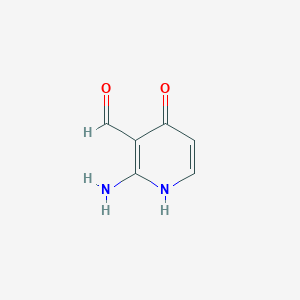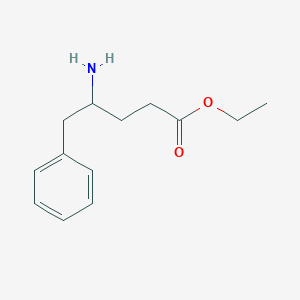
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of both an acetamido group and a carboxylic acid group on a cyclopentane ring makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method ensures high enantioselectivity and yields the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The acetamido and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound shares a similar cyclopentane ring structure but differs in the functional groups attached.
Cyclopentane derivatives: Various cyclopentane derivatives with different substituents can be compared based on their chemical properties and reactivity.
Uniqueness
The uniqueness of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both acetamido and carboxylic acid groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-,7+/m1/s1 |
InChI-Schlüssel |
BLDIOZHBYFAKAZ-RQJHMYQMSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC[C@H]1C(=O)O |
Kanonische SMILES |
CC(=O)NC1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride](/img/structure/B13509054.png)
![5-Azaspiro[3.5]nonan-9-one](/img/structure/B13509065.png)
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)







![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)

